Product packaging for [(p-Dodecylphenoxy)methyl]oxirane(Cat. No.:CAS No. 34649-59-7)

[(p-Dodecylphenoxy)methyl]oxirane

Cat. No.: B12659830
CAS No.: 34649-59-7
M. Wt: 318.5 g/mol
InChI Key: MSWONMWDQHSVIY-UHFFFAOYSA-N
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Description

Significance of Aryloxy-Substituted Epoxides in Polymer Science and Materials Chemistry

Aryloxy-substituted epoxides, or aryl glycidyl (B131873) ethers, are fundamental building blocks in polymer and materials chemistry. The epoxide ring is highly susceptible to ring-opening reactions with various nucleophiles, which is the foundational chemistry for epoxy resin formation. ontosight.ai These monomers are integral components in the formulation of high-performance materials, including protective coatings, adhesives, and composites. who.int

The presence of the aromatic ring in the monomer structure imparts desirable characteristics to the resulting polymers, such as enhanced thermal stability and mechanical strength. By modifying the substituents on the phenyl ring, chemists can fine-tune the properties of the final material. For instance, the introduction of specific functional groups can alter the polymer's solubility, reactivity, and mutagenic potential. researchgate.net Phenyl glycidyl ether itself is a well-studied compound, often used in model reactions to understand the curing mechanisms of epoxy resins with amine hardeners. who.intsemanticscholar.org

Overview of Long-Chain Alkyl-Phenoxy Glycidyl Ethers as Specialized Monomers

Attaching a long alkyl chain to the phenoxy group of a glycidyl ether, as in the case of [(p-dodecylphenoxy)methyl]oxirane, creates a highly hydrophobic monomer. nih.gov This class of specialized monomers is particularly valuable for the synthesis of apolar aliphatic polyethers through anionic ring-opening polymerization (AROP). nih.govresearchgate.net

The defining feature of these monomers is their ability to generate polymers with a distinct hydrophobic character. When copolymerized with hydrophilic monomers, such as ethylene (B1197577) oxide, they give rise to amphiphilic block copolymers. nih.govrsc.org These copolymers can self-assemble in aqueous solutions to form complex structures like micelles, which has led to their use in applications such as viscosity enhancement, the formation of supramolecular hydrogels, and as polymeric surfactants. nih.govrsc.org The precise control over the hydrophilic-lipophilic balance afforded by these monomers makes them highly attractive for creating structurally tailored and specialized polymer architectures. nih.gov

Detailed Research Findings on this compound

This compound is an epoxide compound distinguished by a dodecyl chain attached to the para position of the phenoxy group. ontosight.ai This long hydrocarbon tail renders the molecule significantly hydrophobic, while the oxirane ring provides a site for polymerization.

Monomer Properties

PropertyValue
IUPAC Name 2-[(4-dodecylphenoxy)methyl]oxirane
Molecular Formula C₂₁H₃₄O₂
Molecular Weight 318.5 g/mol
Appearance Colorless to light yellow viscous liquid
Key Structural Features Epoxide ring, Ether linkage, Phenyl ring, Dodecyl chain

This table contains generalized data for a long-chain alkyl glycidyl ether.

Synthesis

The synthesis of this compound typically follows the Williamson ether synthesis. This method involves the reaction of p-dodecylphenol with epichlorohydrin (B41342) in the presence of a base. The phenol (B47542) is first deprotonated by the base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin and displacing the chloride. This reaction forms the glycidyl ether.

Polymerization

The polymerization of long-chain alkyl glycidyl ethers, including the dodecyl variant (C12-AlkGE), has been successfully achieved through controlled anionic ring-opening polymerization (AROP). In one study, the polymerization was enabled by the addition of 18-crown-6 (B118740), which complexes the potassium cation of the initiator, leading to well-defined homopolymers. rsc.org

Furthermore, a recent study on mechanochemical AROP investigated a series of functional epoxide monomers, including one designated as PDPG. This monomer was subjected to solid-state polymerization using a ball milling process. nih.gov The reaction was initiated with a phosphazene base (t-BuP₄) and an alcohol initiator. nih.gov

Research Findings on the Polymerization of this compound and Related Monomers

MonomerPolymerization MethodInitiator SystemPolymer TypeMn ( g/mol )Đ (PDI)ConversionReference
C12-AlkGEAnionic Ring-Opening PolymerizationK⁺-based initiator / 18-crown-6Homopolymer4,000 - 9,000-- rsc.org
PDPGMechanochemical AROPt-BuP₄ / AlcoholHomopolymer--64.1% nih.gov

Mn = Number-average molecular weight, Đ (or PDI) = Dispersity (Polydispersity Index).

Properties of Poly(this compound)

The homopolymer of C12-alkyl glycidyl ether is reported to have a side-chain melting temperature of 14 °C. rsc.org This thermal transition is attributed to the crystallization of the long dodecyl side chains.

When this compound is used as a hydrophobic block in ABA triblock copolymers with a hydrophilic central block of polyethylene (B3416737) glycol (PEG), the resulting amphiphilic macromolecules exhibit fascinating behavior in aqueous environments. These copolymers self-assemble into micellar, one-component hydrogels. rsc.org The thermal and rheological properties of these hydrogels are temperature-dependent, showing a transition from crystalline to more flexible micellar domains, which makes them promising candidates for applications such as thermo-responsive drug release systems. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O2 B12659830 [(p-Dodecylphenoxy)methyl]oxirane CAS No. 34649-59-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34649-59-7

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

2-[(4-dodecylphenoxy)methyl]oxirane

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-15-20(16-14-19)22-17-21-18-23-21/h13-16,21H,2-12,17-18H2,1H3

InChI Key

MSWONMWDQHSVIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)OCC2CO2

Origin of Product

United States

Synthetic Methodologies for P Dodecylphenoxy Methyl Oxirane

Alkylation Strategies for Phenol (B47542) Precursors in Oxirane Synthesis

A principal and widely employed method for the synthesis of [(p-dodecylphenoxy)methyl]oxirane is through the alkylation of p-dodecylphenol with an electrophilic three-carbon building block, most commonly epichlorohydrin (B41342). This reaction falls under the category of Williamson ether synthesis, a robust and versatile method for forming ethers. masterorganicchemistry.comwikipedia.org

p-Dodecylphenol + Epichlorohydrin → [( p-Dodecylphenoxy)methyl]oxirane + HCl

The efficiency of this alkylation can be significantly enhanced by the use of phase-transfer catalysis (PTC). researchgate.net This technique is particularly useful when dealing with a biphasic system, where the phenoxide is in an aqueous phase and the epichlorohydrin is in an organic phase. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with epichlorohydrin. researchgate.net This method often leads to higher yields and milder reaction conditions.

The selection of the appropriate catalyst and reaction conditions is crucial for maximizing the yield of the desired product and minimizing side reactions. For the synthesis of the p-dodecylphenol precursor itself, catalysts such as metal compound loaded nano-carriers (e.g., containing Zr, Mo, Ce, Ti, or Fe) have been developed to ensure high para-selectivity in the alkylation of phenol with dodecene. google.com

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis of Glycidyl (B131873) Ethers

ParameterConventional MethodPhase-Transfer Catalysis (PTC)
Catalyst None required, but base is essentialQuaternary ammonium or phosphonium (B103445) salts
Solvent System Often requires a single-phase solventBiphasic (e.g., water-organic) or solid-liquid
Reaction Temperature Often elevatedCan often be performed at lower temperatures
Reaction Time Can be lengthyGenerally shorter reaction times
Yield Variable, can be moderate to goodGenerally high to excellent
Byproducts Can have more side productsCleaner reaction with fewer byproducts

Epoxidation of Olefinic Precursors: Peroxyacid-Mediated Routes

An alternative synthetic approach to this compound involves the epoxidation of an olefinic precursor, specifically allyl p-dodecylphenyl ether. This method leverages the reactivity of a carbon-carbon double bond towards oxidation to form the oxirane ring. A common and effective class of reagents for this transformation are peroxyacids, with meta-chloroperoxybenzoic acid (m-CPBA) being a prominent example. masterorganicchemistry.comyoutube.com

The reaction proceeds via the concerted transfer of an oxygen atom from the peroxyacid to the double bond of the allyl p-dodecylphenyl ether. The mechanism is believed to involve a "butterfly" transition state where the peroxyacid delivers the oxygen atom in a syn-addition fashion. masterorganicchemistry.com This means that the two new carbon-oxygen bonds of the epoxide are formed on the same side of what was the plane of the double bond.

The general reaction is as follows:

Allyl p-dodecylphenyl ether + RCO₃H (Peroxyacid) → [( p-Dodecylphenoxy)methyl]oxirane + RCO₂H (Carboxylic acid)

Other peroxyacids such as peracetic acid can also be employed for this epoxidation. youtube.com The choice of peroxyacid and solvent can influence the reaction rate and selectivity.

Stereochemical Considerations in Epoxidation Reactions

The epoxidation of an alkene with a peroxyacid is a stereospecific reaction. masterorganicchemistry.com This means that the stereochemistry of the starting alkene determines the stereochemistry of the resulting epoxide. If the starting allyl p-dodecylphenyl ether were to have stereocenters, their relative configuration would be retained in the product. For a simple prochiral alkene, the peroxyacid can attack from either face of the double bond, leading to a racemic mixture of enantiomers unless a chiral catalyst or reagent is used. youtube.com

The syn-addition mechanism ensures that substituents that are cis to each other on the alkene remain cis on the epoxide ring, and substituents that are trans on the alkene remain trans on the epoxide. Since the precursor in this case is allyl p-dodecylphenyl ether, which does not have substituents on the double bond that would lead to diastereomers, the primary stereochemical consideration is the potential formation of a racemic mixture of the (R)- and (S)-enantiomers of this compound. Asymmetric epoxidation methods, such as the Sharpless epoxidation, have been developed for allylic alcohols and could potentially be adapted for other systems to achieve enantioselectivity, although this often requires a hydroxyl group adjacent to the double bond to direct the catalyst. masterorganicchemistry.com

Formation from Halohydrins via Intramolecular Nucleophilic Substitution

A classic and reliable method for synthesizing epoxides, including this compound, is through the intramolecular cyclization of a halohydrin. youtube.comyoutube.com This process is essentially an intramolecular Williamson ether synthesis. youtube.com

The synthesis begins with the formation of the corresponding halohydrin precursor, 1-chloro-3-(p-dodecylphenoxy)propan-2-ol. This intermediate can be synthesized by the ring-opening of epichlorohydrin with p-dodecylphenol. The subsequent step involves treating the halohydrin with a base, such as sodium hydroxide (B78521). The base deprotonates the hydroxyl group to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom that bears the halogen. This intramolecular S(_N)2 reaction results in the displacement of the halide and the formation of the three-membered oxirane ring. youtube.com

For the S(_N)2 reaction to occur efficiently, the molecule must adopt a conformation where the nucleophilic oxygen and the leaving group (the halogen) are in an anti-periplanar arrangement. youtube.com This stereochemical requirement ensures proper orbital overlap for the backside attack.

The general reaction sequence is:

p-Dodecylphenol + Epichlorohydrin → 1-Chloro-3-(p-dodecylphenoxy)propan-2-ol (Halohydrin intermediate)

1-Chloro-3-(p-dodecylphenoxy)propan-2-ol + Base → [( p-Dodecylphenoxy)methyl]oxirane + H₂O + Salt

This method is advantageous because the halohydrin intermediate is often readily accessible from the reaction of a phenol with epichlorohydrin, as described in the alkylation strategy. The subsequent cyclization is typically a high-yielding and clean reaction.

Table 2: Key Features of Oxirane Synthesis from Halohydrins

FeatureDescription
Reaction Type Intramolecular Williamson ether synthesis (S(_N)2)
Key Intermediate Halohydrin (e.g., 1-chloro-3-(p-dodecylphenoxy)propan-2-ol)
Reagent Strong base (e.g., NaOH, KOH)
Stereochemistry Requires anti-periplanar conformation of alkoxide and leaving group
Byproducts Water and an inorganic salt (e.g., NaCl)
Efficiency Generally a high-yield and efficient cyclization

Catalyst Development in Oxirane Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound, both in the preparation of the precursor and in the key bond-forming steps.

As mentioned previously, the synthesis of the p-dodecylphenol precursor benefits from the development of specific catalysts to control the regioselectivity of the Friedel-Crafts alkylation of phenol. The use of metal compound loaded nano-carriers helps to maximize the formation of the desired para-substituted isomer. google.com

In the context of the Williamson ether synthesis for the alkylation of p-dodecylphenol with epichlorohydrin, phase-transfer catalysts (PTCs) are instrumental. Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly used. researchgate.net These catalysts facilitate the reaction between the water-soluble phenoxide and the water-insoluble epichlorohydrin by transporting the phenoxide anion into the organic phase. This circumvents the need for harsh, anhydrous conditions and often leads to faster reactions and higher yields. The development of more efficient and recyclable PTCs is an ongoing area of research to improve the sustainability and cost-effectiveness of this process.

For the epoxidation route from olefinic precursors, while peroxyacids themselves are the oxidants, catalysts can be employed to enhance the reaction's efficiency and selectivity. For instance, in industrial processes for epoxidation, transition metal catalysts are sometimes used in conjunction with hydroperoxides. google.com For the synthesis of this compound via this route, research could focus on developing catalysts that enable the use of greener oxidants than peroxyacids, or catalysts that can induce enantioselectivity in the epoxidation of allyl p-dodecylphenyl ether.

Polymerization Studies of P Dodecylphenoxy Methyl Oxirane

Ring-Opening Polymerization (ROP) Mechanisms

The primary method for synthesizing high molecular weight polymers from cyclic monomers like [(p-Dodecylphenoxy)methyl]oxirane is ring-opening polymerization (ROP). This process involves the cleavage of the strained oxirane ring, followed by the propagation of the polymer chain. The polymerization can proceed through different mechanisms, principally anionic or cationic, depending on the initiating system employed. Both pathways offer distinct advantages and challenges in controlling the final polymer architecture.

Anionic Ring-Opening Polymerization (AROP) of Glycidyl (B131873) Ethers

Anionic ring-opening polymerization (AROP) is a powerful technique for synthesizing well-defined polyethers from glycidyl ether monomers. d-nb.info This method is characterized by a living polymerization mechanism, where chain termination and transfer reactions are largely absent, allowing for precise control over the polymer's molecular weight, a narrow molecular weight distribution, and the synthesis of block copolymers. acs.org The polymerization of long-chain alkyl glycidyl ethers, such as this compound, typically utilizes AROP to produce apolar aliphatic polyethers. d-nb.info The process is initiated by a nucleophile, commonly an alkoxide, which attacks one of the carbon atoms of the epoxide ring. youtube.com

A key advantage of AROP is the ability to achieve excellent control over the final polymer's molecular weight and dispersity (Đ or Mw/Mn). acs.org For the polymerization of hydrophobic long-chain glycidyl ethers, this control is crucial for tailoring the material's properties. d-nb.info The living nature of AROP means that the propagating anionic chain ends remain active until intentionally quenched. d-nb.infoacs.org This allows the molecular weight to be predetermined by the molar ratio of the monomer to the initiator.

Research on various glycidyl ethers demonstrates the synthesis of polymers with low dispersity values, often close to 1.1, indicating a high degree of uniformity in chain length. researchgate.netrsc.org However, side reactions, such as proton abstraction from the monomer's α-position, can occur under strongly basic conditions, potentially limiting the achievable molecular weight. rsc.org These challenges can be mitigated through careful selection of the initiator, solvent, and temperature. rsc.orgresearchgate.net For instance, the use of slow monomer addition has been shown to reduce the dispersity of poly(glycidyl ether)s. dntb.gov.ua

Below is a table summarizing the controlled AROP of various glycidyl ethers, illustrating the achievable control over molecular weight and dispersity.

MonomerInitiator SystemSolventTemp (°C)Mn ( g/mol )Dispersity (Đ)Reference
Dodecyl Glycidyl EtherPEG macroinitiator/K⁺/18-crown-6 (B118740)Bulk-7,000-28,0001.12-1.34 researchgate.net
Glycidyl Phenyl EtherTMS-CN/CsFBulk1007,8001.19 acs.org
Ethoxy Ethyl Glycidyl EtherK-naphthalenide/18-crown-6THF2510,0001.05 mpg.de
Allyl Glycidyl EthermPEG/P₄-t-BuTHFRT~3,0001.05 cambridge.org
Glycidyl MethacrylateNOct₄Br/i-Bu₃AlToluene (B28343)2019,2001.13 acs.org

This table is interactive and can be sorted by column.

The choice of the initiator and any co-catalyst is paramount in AROP for achieving a controlled and efficient polymerization. dntb.gov.ua For glycidyl ethers, common initiators include alkali metal alkoxides. unacademy.com However, the reactivity of the propagating alkoxide anion is heavily influenced by its association with the metal counter-ion (e.g., K⁺, Na⁺).

Crown Ethers are macrocyclic polyethers that can chelate metal cations. In AROP, crown ethers like 18-crown-6 are used to complex the counter-ion (e.g., K⁺) associated with the propagating alkoxide chain end. researchgate.net This complexation separates the ion pair, generating a more "naked" and thus more nucleophilic and reactive anion. researchgate.net This enhanced reactivity promotes faster and more uniform propagation, which is particularly crucial for the controlled polymerization of sterically hindered or hydrophobic monomers like long-chain alkyl glycidyl ethers. researchgate.net

Phosphazene Bases are extremely strong, non-ionic, and non-nucleophilic organobases that have emerged as highly effective promoters for AROP. epa.govresearchgate.net They can function in two primary ways: by deprotonating a weak acid precursor (like an alcohol) to generate a highly reactive anionic initiator with a stable, soft phosphazenium counter-ion, or by complexing with the cation of an organometallic initiator (like n-BuLi). epa.govresearchgate.net The use of phosphazene bases, such as t-BuP₄, leads to a significant acceleration of polymerization rates and allows for the synthesis of well-defined polymers with narrow molecular weight distributions and controlled end-groups. epa.govacs.orgnih.gov Their high basicity enables the polymerization of a wide range of monomers, including various epoxides. researchgate.netresearchgate.net

Cationic Ring-Opening Polymerization (CROP) of Glycidyl Ethers

Cationic ring-opening polymerization (CROP) offers an alternative route to polyethers, initiated by protic acids or Lewis acids. researchgate.netnih.gov The mechanism involves the protonation or coordination of the initiator to the oxygen atom of the oxirane ring, forming a tertiary oxonium ion. researchgate.net Nucleophilic attack by another monomer molecule on one of the ring carbons propagates the chain. While CROP is a versatile method, it is often more complex and less "living" than AROP due to the prevalence of side reactions. acs.orgcmu.edu

The kinetics of CROP can be complex and are highly dependent on the monomer structure, initiator type, and reaction conditions. youtube.com Studies on various cyclic ethers and epoxides have shown that the polymerization rate is influenced by the concentration of the initiator and the monomer. mdpi.com For some systems, the polymerization mechanism is not straightforward and may involve the coexistence of different propagating species, such as the activated monomer (AM) and the active chain end (ACE) mechanisms. acs.org In the AM mechanism, the monomer is activated by the initiator before being attacked by a neutral polymer chain end, a process that can help suppress side reactions.

Kinetic studies of the CROP of glycidyl monomers have been performed to understand the reaction progress and determine key parameters like activation energy. For instance, an investigation into the CROP of 3-glycidoxypropylmethyldimethoxysilane initiated by lithium perchlorate (B79767) estimated an activation energy of 77.9 ± 2.0 kJ mol⁻¹. researchgate.net Photoinitiated CROP has also been explored, where photochemically generated acids induce polymerization, allowing for temporal and spatial control over the reaction. researchgate.netmdpi.com

A significant challenge in cationic ring-opening polymerization is the occurrence of chain transfer reactions, which compromise the "living" character of the polymerization. cmu.edu The highly reactive cationic propagating center can undergo several side reactions. One of the most common is "backbiting," where the active chain end reacts intramolecularly with an oxygen atom along its own polymer backbone. This leads to the formation of cyclic oligomers, such as crown ether-like structures, which are often observed as byproducts in the CROP of epoxides. researchgate.net

Intermolecular chain transfer, where the active center is transferred to another polymer chain or a monomer molecule, can also occur. These transfer reactions lead to a loss of control over the molecular weight and a broadening of the dispersity of the final polymer. cmu.edu Consequently, achieving high molecular weight polymers with narrow distributions via CROP is often more difficult than with AROP.

Metal-Mediated Ring-Opening Polymerization

Copolymerization Strategies Involving this compound

Copolymerization of this compound with other monomers is a versatile strategy to create polymers with a combination of properties, such as amphiphilicity, which is valuable for applications like drug delivery and surfactant technologies.

Block copolymers composed of a hydrophobic block derived from this compound and a hydrophilic block from a monomer like ethylene (B1197577) oxide (EO) can self-assemble in aqueous environments to form micelles or other nanostructures. sigmaaldrich.com

The synthesis of amphiphilic polyethers is typically achieved through the sequential anionic ring-opening polymerization (AROP) of the respective monomers. For instance, the polymerization of ethylene oxide can be initiated, followed by the addition of this compound to grow the hydrophobic block. The long dodecyl chain of the phenoxy group imparts significant hydrophobicity to this block. ontosight.ai The resulting amphiphilic block copolymer, such as poly(ethylene oxide)-block-poly(this compound), can be utilized as a nanocarrier to solubilize and deliver hydrophobic drugs. sigmaaldrich.com

Understanding the microstructure of copolymers is essential for predicting their properties and performance. In-situ kinetic studies, particularly using techniques like ¹H NMR spectroscopy, provide real-time monitoring of the copolymerization process. d-nb.info This allows for the determination of reactivity ratios of the comonomers, which in turn reveals the monomer distribution along the polymer chain. d-nb.info

For the copolymerization of epoxides like ethylene oxide with glycidyl ethers, in-situ kinetics have shown that the monomer structure and the solvent polarity significantly influence the copolymerization kinetics and the resulting microstructure. d-nb.info For example, the reactivity of glycidyl ethers can be higher than that of ethylene oxide in certain solvents, leading to a gradient in the copolymer composition. d-nb.info This "mapping" of the chain composition from the initiator to the chain end is crucial for designing materials with specific gradient structures. d-nb.info

Analytical TechniqueInformation GainedRelevance to Copolymerization
In-situ ¹H NMR SpectroscopyReal-time monomer conversion, reactivity ratiosElucidation of copolymer microstructure and monomer distribution d-nb.info
Near-Infrared (NIR) SpectroscopyMean composition over the whole conversion rangeCorrelation of polymerization kinetics with copolymer microstructure d-nb.info

Lack of Specific Research Data on the Polymerization of this compound

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific published research on the polymerization behavior of the compound this compound. While the compound, also known as 2-((dodecyloxy)methyl)oxirane, is recognized as a reactive epoxide intermediate used in the production of polymers and resins, detailed studies corresponding to the requested article outline are not available in the public domain. ontosight.aisigmaaldrich.com

The requested topics included specific details on:

Statistical Copolymerization with Diverse Comonomers: No studies were found that detail the statistical copolymerization of this compound with other monomers.

Alternating Copolymerization with Cyclic Anhydrides and Carbon Dioxide: There is no specific literature on the alternating copolymerization of this particular epoxide with cyclic anhydrides or CO2. While the ring-opening copolymerization (ROCOP) of other epoxides (such as cyclohexene (B86901) oxide or propylene (B89431) oxide) with these comonomers is a well-researched field, these findings cannot be directly and accurately attributed to this compound without dedicated studies. rsc.orgescholarship.orgresearchgate.netelsevierpure.com

Catalytic Systems and Mechanistic Insights for ROCOP: Consequently, there is no information on specific catalytic systems or mechanistic investigations for the ring-opening copolymerization of this compound. rsc.orgescholarship.org

Polymer Architecture Control: Similarly, research on the synthesis of specific linear, branched, or crosslinked polymer structures originating from this compound is not documented in the available scientific literature. General principles of creating polymer networks exist but are not applied specifically to this monomer. researchgate.net

Due to the absence of this specific data, it is not possible to generate a scientifically accurate and informative article that adheres strictly to the provided outline and focuses solely on this compound. The creation of such an article would require speculative data and extrapolation from other chemical systems, which would violate the principles of scientific accuracy.

General Information on this compound

This compound is an organic compound featuring an epoxide ring, which is a three-membered ring containing two carbon atoms and one oxygen atom. ontosight.ai Attached to this reactive functional group is a methyl group substituted with a p-dodecylphenoxy group. This structure imparts amphiphilic properties, with a long, hydrophobic dodecyl chain and a reactive, more polar epoxide group. ontosight.ai Its primary application lies as an intermediate in chemical synthesis, particularly for polymers and resins, where the epoxide ring can undergo ring-opening reactions with various nucleophiles to form a diverse range of products. ontosight.ai

A list of general chemical compounds relevant to the broader topic of epoxide polymerization is provided below.

Mechanistic Investigations of Reactions Involving the Oxirane Ring of P Dodecylphenoxy Methyl Oxirane

Ring-Opening Reactions with Nucleophilesjsynthchem.comresearchgate.net

The fundamental reaction of the oxirane ring in [(p-Dodecylphenoxy)methyl]oxirane is its opening by a nucleophile. In neutral or basic media, the reaction proceeds via a direct SN2 nucleophilic attack on one of the epoxide carbons. jsynthchem.comlibretexts.org Strong nucleophiles are generally required as the alkoxide is a poor leaving group. youtube.com However, the significant ring strain of the epoxide facilitates this reaction where it might not occur with other ethers. libretexts.org

In acidic conditions, the epoxide oxygen is first protonated, forming a much better leaving group and activating the ring for attack by even weak nucleophiles like water or alcohols. jsynthchem.comlibretexts.org This acid-catalyzed pathway significantly accelerates the ring-opening process. jsynthchem.com

Phenoxide ions, being potent nucleophiles, can initiate the ring-opening of this compound. This reaction is characteristic of a base-catalyzed SN2 mechanism. The phenoxide anion directly attacks one of the electrophilic carbons of the oxirane ring. Due to steric considerations, the attack overwhelmingly occurs at the terminal, less-substituted carbon atom of the oxirane moiety.

The mechanism proceeds as follows:

Nucleophilic Attack: The phenoxide ion attacks the terminal (least sterically hindered) carbon of the oxirane ring.

Ring-Opening: The carbon-oxygen bond of the epoxide cleaves, relieving the ring strain and forming an alkoxide intermediate.

Protonation: The resulting alkoxide is subsequently protonated by a protic solvent or during aqueous workup to yield the final 1,2-disubstituted product.

This reaction is a fundamental step in the synthesis of certain polyethers and is analogous to the reactions used in curing processes for epoxy resins where phenolics are used as hardeners.

Catalysts and accelerators play a pivotal role in controlling the rate and selectivity of the oxirane ring-opening reaction. Their influence is primarily observed in reactions involving weaker nucleophiles or when specific reaction conditions are desired.

Acid Catalysis: Both Brønsted and Lewis acids are effective catalysts. Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O) or various metal salts, coordinate to the epoxide oxygen. mdpi.commdpi.com This coordination polarizes the C-O bonds, enhances the electrophilicity of the ring carbons, and creates a better leaving group, thereby facilitating nucleophilic attack. nih.gov

Base Catalysis: Strong bases can deprotonate weak nucleophiles (e.g., alcohols, thiols), increasing their nucleophilicity and promoting the SN2 attack. Common catalysts include sodium hydroxide (B78521), potassium hydroxide, or tertiary amines. researchgate.net

Phase-Transfer Catalysts (PTC): In biphasic systems (e.g., aqueous NaOH and an organic solvent), PTCs like quaternary ammonium (B1175870) salts can be used. mdpi.com They function by transporting the nucleophile (e.g., hydroxide or phenoxide) from the aqueous phase to the organic phase where the epoxide is dissolved, thereby accelerating the reaction.

Catalyst/Accelerator TypeExample(s)Mechanism of ActionReference
Lewis AcidsBF₃·Et₂O, Organoaluminum ReagentsCoordinates with the epoxide oxygen, activating the ring for nucleophilic attack. mdpi.commdpi.com
Brønsted AcidsH₂SO₄, HClProtonates the epoxide oxygen, creating a good leaving group and activating the ring. libretexts.org
BasesNaOH, Tertiary Amines (e.g., TEA)Increases the concentration/nucleophilicity of the attacking species (e.g., by deprotonating an alcohol). researchgate.net
Phase-Transfer CatalystsQuaternary Ammonium Salts (e.g., n-Bu₄NHSO₄)Transports nucleophiles between immiscible phases to facilitate the reaction. mdpi.com

Understanding Regioselectivity and Stereoselectivity in Oxirane Ring Opening

The ring-opening of the unsymmetrical oxirane in this compound is both regioselective and stereoselective. The outcome depends critically on the reaction mechanism (SN1-like or SN2) that predominates under the given conditions. libretexts.org

Regioselectivity: This refers to which of the two epoxide carbons is attacked by the nucleophile.

Under basic or neutral conditions (SN2 mechanism): The nucleophile is typically strong and attacks the sterically least hindered carbon atom. d-nb.inforesearchgate.net For this compound, this is the terminal methylene (B1212753) (CH₂) group. This is known as the "normal" addition product.

Under acidic conditions (SN1-like mechanism): The epoxide is first protonated. A partial positive charge (carbocation character) develops on the ring carbons as the C-O bond begins to break. libretexts.org The nucleophile then attacks the carbon that can best stabilize this positive charge. While tertiary or benzylic carbons are strongly favored in other systems, for a primary/secondary epoxide like a glycidyl (B131873) ether, the attack still predominantly occurs at the less-substituted primary carbon due to overwhelming steric factors. libretexts.orgstackexchange.com

Stereoselectivity: This refers to the three-dimensional arrangement of the resulting product.

The ring-opening reaction proceeds with a defined stereochemical outcome. The SN2 attack occurs from the side opposite to the C-O bond (backside attack). youtube.com This results in an inversion of configuration at the carbon atom that undergoes nucleophilic attack. youtube.com If the original epoxide carbon was an (R)-stereocenter, the resulting alcohol product would have an (S)-configuration at that center, and vice versa.

Reaction ConditionGoverning MechanismSite of Nucleophilic AttackStereochemical OutcomeReference
Basic/Neutral (Strong Nucleophile)SN2Less substituted carbon (terminal CH₂)Inversion of configuration at the site of attack youtube.comd-nb.info
Acidic (Weak Nucleophile)SN1-like / SN2Predominantly the less substituted carbon (terminal CH₂)Inversion of configuration (anti-addition) libretexts.orglibretexts.org

Intramolecular Rearrangements of Oxirane-Containing Structures

While the primary reaction pathway for epoxides is intermolecular nucleophilic ring-opening, intramolecular rearrangements are also possible under certain conditions, typically those that promote the formation of a carbocation intermediate. For a simple glycidyl ether like this compound, such rearrangements are not common. These reactions are more frequently observed in epoxides where a relatively stable carbocation can be formed, for instance, at a tertiary or benzylic position. mdpi.com

Potential, though less probable, rearrangement pathways could involve hydride or other group migrations following acid-catalyzed ring-opening, leading to the formation of carbonyl compounds (aldehydes or ketones). However, for this compound, intermolecular reactions with a solvent or other nucleophile are kinetically and thermodynamically much more favorable. Extensive literature searches have not revealed specific studies documenting significant intramolecular rearrangements for this particular compound under typical processing conditions.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of P Dodecylphenoxy Methyl Oxirane and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are the primary methods for confirming the identity and purity of [(p-Dodecylphenoxy)methyl]oxirane. By analyzing the chemical shifts (δ), signal multiplicities, and integration values, a complete structural assignment can be made.

The ¹H NMR spectrum provides a distinct fingerprint of the molecule. The protons on the oxirane (epoxide) ring are particularly characteristic, appearing as a set of multiplets in the range of approximately 2.7 to 3.3 ppm. The benzylic protons of the -O-CH₂- group adjacent to the epoxide ring typically resonate around 3.9 to 4.2 ppm. Aromatic protons on the para-substituted benzene (B151609) ring show signals between 6.8 and 7.2 ppm, while the long dodecyl alkyl chain produces a large, overlapping signal cluster in the upfield region, with the terminal methyl group appearing as a distinct triplet near 0.9 ppm.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. The carbons of the oxirane ring are typically found in the 44-51 ppm range. The carbon of the ether-linked methylene (B1212753) group (-O-CH₂) appears around 70 ppm. Aromatic carbons resonate between 114 and 160 ppm, and the carbons of the dodecyl chain are observed in the 14-35 ppm range.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and Related Glycidyl (B131873) Ethers

AssignmentStructure FragmentRepresentative ¹H NMR Chemical Shift (δ, ppm)Representative ¹³C NMR Chemical Shift (δ, ppm)
Oxirane CH-CH(O)CH₂-~3.1-3.3 (multiplet)~50-51
Oxirane CH₂-CH(O)CH₂-~2.7-2.9 (multiplets)~44-45
Ether Methylene-O-CH₂-Epoxide~3.9 (dd), ~4.2 (dd)~70-72
Aromatic CHAr-H~6.8 (d), ~7.1 (d)~114-115, ~129-130
Aromatic C-OAr-C-O-~156-158
Aromatic C-AlkylAr-C-C₁₂H₂₅-~130-132
Dodecyl CH₂ (α to ring)Ar-CH₂-C₁₁H₂₃~2.5 (t)~35
Dodecyl CH₂ Chain-(CH₂)₁₀-~1.2-1.6 (multiplets)~22-32
Dodecyl CH₃-CH₃~0.9 (t)~14

Note: Chemical shifts are approximate and can vary based on the solvent and specific compound. Data is compiled from typical values for p-alkylphenyl glycidyl ethers and related structures. chemicalbook.comresearchgate.netspectrabase.comchemicalbook.comchemicalbook.comresearchgate.net

Two-Dimensional NMR Techniques for Connectivity Analysis

While 1D NMR provides information on the types of protons and carbons present, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between them, confirming that the assigned fragments are correctly assembled.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY spectra would show correlations between the protons within the oxirane ring and between the protons of the adjacent methylene groups in the dodecyl chain. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons to which they are directly attached. It is used to definitively assign the carbon signals based on the more easily interpreted proton signals. For example, the proton signal at ~3.1 ppm would show a correlation to the carbon signal at ~50 ppm, confirming their direct bond in the oxirane CH group. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the different functional groups. For instance, it would show a correlation between the benzylic protons (-O-CH₂-) and the aromatic carbons, as well as the carbons of the oxirane ring, unequivocally confirming the ether linkage between the phenyl ring and the glycidyl group.

Together, these 2D techniques provide an unambiguous confirmation of the complete covalent structure of the monomer.

In-Situ NMR for Kinetic Monitoring of Polymerization

The polymerization of this compound can be monitored in real-time using in-situ NMR spectroscopy. d-nb.inforesearchgate.netnih.gov This powerful technique allows for the direct observation of the chemical changes occurring within the NMR tube as the reaction proceeds. nih.govchemrxiv.org

By acquiring a series of ¹H NMR spectra over time, the kinetics of the polymerization can be accurately determined. d-nb.inforesearchgate.net The key observable change is the decrease in the intensity of the monomer's characteristic signals—particularly the distinct resonances of the oxirane ring protons—and the simultaneous appearance and growth of broader signals corresponding to the newly formed polymer backbone. nih.gov The rate of monomer consumption can be calculated by integrating these signals at different time points, providing valuable data on reaction rates, conversion efficiency, and the influence of catalysts or reaction conditions on the polymerization process. d-nb.inforesearchgate.netnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

Elucidation of Fragmentation Pathways of Glycidyl Ethers

When this compound is analyzed by mass spectrometry, particularly using a hard ionization technique like Electron Ionization (EI), the molecule fragments in a predictable manner. Understanding these fragmentation pathways is key to identifying the compound and its structural features. The fragmentation of ethers often involves cleavage of the carbon-oxygen bond or alpha-cleavage at the carbon adjacent to the oxygen. miamioh.eduyoutube.com

For aryl glycidyl ethers, common fragmentation pathways include:

Alpha-Cleavage: The bond between the oxirane ring and the methylene bridge can break, leading to the formation of a stable phenoxy-containing fragment.

Cleavage of the Ether Bond: The C-O bond between the aromatic ring and the glycidyl moiety can cleave, often with a hydrogen rearrangement, leading to the formation of a dodecylphenol (B1171820) ion.

Fragmentation of the Alkyl Chain: The long dodecyl chain can undergo fragmentation, leading to a series of ions separated by 14 mass units (corresponding to CH₂ groups).

Rearrangements: Complex rearrangements can occur, sometimes leading to unexpected but characteristic fragment ions. acs.org

Table 2: Predicted Key EI-MS Fragment Ions for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment Ion IdentityFragmentation Pathway
346[M]⁺Molecular Ion
289[M - C₃H₅O]⁺Cleavage of the glycidyl group
262[p-dodecylphenol]⁺Cleavage of the ether bond with H-rearrangement
149[C₉H₇O₂]⁺Cleavage at the dodecyl chain, McLafferty-type rearrangement
107[C₇H₇O]⁺Benzylic cleavage with rearrangement
57[C₃H₅O]⁺Glycidyl cation
43[C₃H₇]⁺Propyl cation from dodecyl chain

Note: The relative intensity of these fragments can vary. Data is based on general fragmentation patterns of long-chain alkyl aryl ethers and glycidyl ethers. miamioh.edunih.govmdpi.com

Application of Liquid Chromatography-Mass Spectrometry for Adduct Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique used to separate, identify, and quantify compounds in a mixture. nih.gov It is particularly valuable for analyzing the products of reactions involving this compound, such as its reaction with curing agents or its formation of adducts with biological molecules. nih.govnih.govnih.gov

In a typical LC-MS analysis, the reaction mixture is first separated by a liquid chromatograph. lcms.cz As each component elutes from the chromatography column, it enters the mass spectrometer, which determines its molecular weight. For complex mixtures, tandem mass spectrometry (LC-MS/MS) can be used, where a specific ion is selected, fragmented, and its fragments are analyzed, providing an even higher degree of structural confirmation. nih.govnih.govrsc.org

This technique is essential for:

Identifying Curing Products: In the formation of epoxy resins, LC-MS can identify the various oligomers and polymer chains formed by the reaction of the glycidyl ether with a hardener.

Analyzing Adducts: Glycidyl ethers are reactive molecules that can form covalent adducts with nucleophiles. nih.gov LC-MS is a primary tool for detecting and characterizing these adducts, for example, in studies of protein or DNA modification. nih.govnih.govoup.com The high sensitivity of modern LC-MS systems allows for the detection of trace amounts of such adducts in complex biological matrices. nih.govresearchgate.net

Infrared and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to identify the functional groups present in this compound and to monitor its polymerization. These vibrational spectroscopy methods probe the quantized vibrational states of molecules, providing a unique "fingerprint" based on the specific bonds and symmetries within the structure.

Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample at different frequencies. The polymerization of this compound can be effectively tracked by observing the disappearance of characteristic absorption bands of the oxirane ring and the appearance of new bands corresponding to the resulting polyether backbone.

Key characteristic absorption bands for the this compound monomer are detailed in Table 5.3.1. The crucial peaks for monitoring the reaction are those associated with the epoxy group. The asymmetrical stretching of the C-O-C in the oxirane ring, typically observed around 918-910 cm⁻¹ and 850-820 cm⁻¹, is a clear indicator of the presence of the unreacted monomer. rsc.orgresearchgate.net The C-H stretching vibration of the oxirane ring, often seen near 3050 cm⁻¹, also serves as a useful marker. rsc.org Upon polymerization, the intensity of these peaks diminishes, signifying the opening of the epoxy ring. Concurrently, the emergence of a broad and strong absorption band around 1100 cm⁻¹, characteristic of the C-O-C stretching of the newly formed ether linkages in the polymer backbone, confirms the formation of poly(this compound). nist.govresearchgate.net

Table 5.3.1: Characteristic FTIR Absorption Bands for this compound Monomer and its Polymer

Wavenumber (cm⁻¹)AssignmentMoiety
~3050C-H stretchOxirane Ring (Monomer)
2925 & 2854Asymmetric & Symmetric C-H stretchDodecyl Chain (-CH₂-, -CH₃) (Monomer/Polymer)
~1610, ~1510, ~830C=C aromatic stretch, C-H out-of-plane bendp-Substituted Benzene Ring (Monomer/Polymer)
~1245Asymmetric C-O-C stretch (Aryl-Alkyl Ether)Phenoxy Group (Monomer/Polymer)
~1100C-O-C stretch (Aliphatic Ether)Polyether Backbone (Polymer)
~915, ~840Asymmetric & Symmetric C-O-C stretchOxirane Ring (Monomer)

Note: The exact positions of the peaks can vary slightly based on the sample's physical state and the specifics of the instrument.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound and its polymer, Raman spectroscopy is effective for characterizing the aromatic ring, the C-C backbone of the alkyl chain, and for monitoring polymerization. horiba.com

The polymerization process can be followed by observing the decrease in the intensity of the Raman band corresponding to the symmetric breathing vibration of the oxirane ring, typically found around 1255 cm⁻¹. acs.org The spectra of polymers often show characteristic bands that can be related to crystallinity and conformational order. mdpi.comrenishaw.com For instance, changes in the bands associated with the skeletal vibrations of the polyether chain can provide insights into the polymer's structural organization.

Table 5.3.2: Key Raman Shifts for this compound and its Polymer

Raman Shift (cm⁻¹)AssignmentMoiety
~3060Aromatic C-H stretchp-Substituted Benzene Ring (Monomer/Polymer)
2900-2850C-H stretching modesDodecyl Chain (Monomer/Polymer)
~1615Aromatic ring stretchingp-Substituted Benzene Ring (Monomer/Polymer)
~1255Oxirane ring breathing (symmetric)Oxirane Ring (Monomer)
~1120C-O-C stretchingPolyether Backbone (Polymer)

Note: These are expected values; actual measurements can differ based on experimental conditions.

Gel Permeation Chromatography (GPC) for Molar Mass Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molar mass and molar mass distribution of poly(this compound). campoly.comlcms.cz The principle of GPC involves separating polymer molecules based on their size, or more precisely, their hydrodynamic volume in solution. acs.org

The GPC system consists of a pump, an injector, a series of columns packed with porous gel, and one or more detectors (commonly a refractive index (RI) detector). researchgate.net A dilute solution of the polymer is injected into a continuous stream of a solvent (eluent) that flows through the columns. Larger polymer coils are excluded from the pores of the gel and thus travel a shorter path, eluting first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. campoly.com

By calibrating the system with a series of well-characterized polymer standards (e.g., polystyrene or poly(methyl methacrylate)) of known molar masses, a calibration curve of log(molar mass) versus elution volume can be constructed. lcms.cz This curve is then used to determine the molar mass distribution of the unknown polymer sample.

The analysis of the resulting chromatogram provides several key parameters:

Number-average molar mass (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. It is sensitive to the presence of low-molar-mass chains.

Weight-average molar mass (Mₒ): An average that is biased towards larger molecules. It is more sensitive to the presence of high-molar-mass chains.

Polydispersity Index (PDI): The ratio of Mₒ to Mₙ (PDI = Mₒ/Mₙ). It provides a measure of the breadth of the molar mass distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length, while higher values indicate a broader distribution of chain lengths. acs.org

For poly(this compound), a solvent such as tetrahydrofuran (B95107) (THF) or toluene (B28343) would likely be suitable for GPC analysis. researchgate.netlcms.cz The resulting data are crucial for understanding how polymerization conditions affect the final properties of the material, as mechanical strength and viscosity are highly dependent on molar mass and its distribution. lcms.czlcms.cz Anionic ring-opening polymerization, a common method for synthesizing poly(glycidyl ether)s, can produce polymers with controlled molar masses and low PDIs, often in the range of 1.05 to 1.3. nih.gov

Table 5.4.1: Representative GPC Data for a Poly(this compound) Sample

ParameterValueDescription
Mₙ ( g/mol )18,500Number-average molar mass, reflecting the average chain length by number.
Mₒ ( g/mol )21,275Weight-average molar mass, weighted towards the heavier polymer chains.
Mₚ ( g/mol )20,900Molar mass at the peak maximum of the elution curve, representing the most abundant chain length.
PDI1.15Polydispersity Index (Mₒ/Mₙ), indicating a relatively narrow distribution of polymer chain lengths.

Chemical Modification and Functionalization of P Dodecylphenoxy Methyl Oxirane Derived Polymers

Post-Polymerization Functionalization Strategies

Post-polymerization modification (PPM) is a versatile method for introducing functional groups onto a polymer backbone that may not be achievable through direct polymerization. nih.govresearchgate.net This approach allows for the diversification of polymer properties, making them suitable for a wider range of applications. rsc.org For polymers derived from [(p-Dodecylphenoxy)methyl]oxirane, which possess a reactive epoxide group, PPM opens up numerous possibilities for creating value-added materials. ontosight.ai

Thiol-ene click chemistry is a highly efficient and versatile reaction for modifying polymers. wikipedia.orgnsf.gov This reaction involves the addition of a thiol compound across a carbon-carbon double bond (an ene) and is known for its high yields, stereoselectivity, and rapid reaction rates under mild conditions. wikipedia.org In the context of this compound-derived polymers, this strategy can be employed to introduce hydroxyl (-OH) functionalities.

The process would typically involve a two-step approach. First, the epoxide ring of the this compound monomer or the resulting polymer is opened to introduce a group containing a carbon-carbon double bond. Subsequently, a thiol-containing molecule with a hydroxyl group, such as mercaptoethanol, is reacted with the unsaturated polymer via a thiol-ene click reaction. nsf.gov This reaction can be initiated by light or heat, leading to the formation of a thioether linkage and a pendant hydroxyl group. wikipedia.org The introduction of polar hydroxyl groups can significantly alter the polymer's properties, such as increasing its surface polarity. nsf.govnih.gov

Research on model polymers like polycyclooctene (PCOE), an analog for dehydrogenated polyethylene (B3416737), has demonstrated the effectiveness of thiol-ene click chemistry for introducing hydroxyl groups. nsf.govnih.gov The extent of functionalization in these systems can be controlled by adjusting the reaction stoichiometry and time. nsf.gov For instance, increasing the thiol-to-vinyl ratio or the reaction duration generally leads to a higher degree of functionalization. nsf.gov

Table 1: Thiol-Ene Functionalization of Polycyclooctene with Mercaptoethanol

Thiol/Vinyl RatioReaction Time (hours)Functionalization (%)
4:1222.9
5:14>22.9 (98% conversion)

Data sourced from studies on a model polymer system and illustrates the principle of controlling functionalization. nsf.gov

Following the introduction of unsaturated moieties into the side chains of this compound-derived polymers, for instance, through ring-opening with an unsaturated alcohol, these double bonds can be subsequently hydrogenated. Hydrogenation is a chemical reaction that adds hydrogen across the double or triple bonds, effectively saturating them. This process is typically carried out using a catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere.

The primary purpose of hydrogenating the side chains is to improve the polymer's stability. Unsaturated bonds can be susceptible to oxidation, UV degradation, and other chemical reactions that can alter the polymer's properties over time. By converting these double bonds to single bonds, the resulting polymer becomes more chemically robust and resistant to environmental degradation. This modification can also influence the polymer's physical properties, such as its glass transition temperature and mechanical strength, by altering the flexibility and packing of the polymer chains.

Grafting and Crosslinking Approaches for Network Formation

Grafting and crosslinking are essential techniques for transforming linear or branched polymers into three-dimensional networks, significantly altering their mechanical and thermal properties. researchgate.net These networks can exhibit enhanced strength, elasticity, and solvent resistance compared to their non-crosslinked counterparts.

Grafting involves attaching polymer chains (grafts) onto a main polymer backbone. In the case of this compound-derived polymers, the epoxide ring or other introduced functional groups can serve as active sites for initiating the growth of grafted chains. For example, a polymer with pendant hydroxyl groups, introduced via thiol-ene chemistry, could be used to initiate the ring-opening polymerization of another cyclic monomer, thereby grafting new polymer chains onto the original backbone.

Crosslinking creates covalent bonds between polymer chains, leading to the formation of a single, continuous network. researchgate.net For polymers derived from this compound, crosslinking can be achieved through various reactions involving the epoxide ring or other functional groups. For instance, a multifunctional amine or carboxylic acid could be used to react with the epoxide groups on different polymer chains, creating crosslinks. Alternatively, if the polymer has been functionalized with unsaturated groups, these can be crosslinked through free-radical polymerization. The density of crosslinks, which is the number of crosslinks per unit volume, can be controlled by the amount of crosslinking agent used and the reaction conditions, which in turn dictates the final properties of the material. researchgate.net

Research on similar systems, such as poly(methyl methacrylate) (PMMA), has shown that crosslinking can lead to the formation of interpenetrating polymer networks (IPNs) when conducted in the presence of another polymer network. researchgate.net This approach can create materials with synergistic properties.

Derivatization for Enhanced Material Compatibility and Properties

Derivatization of this compound-derived polymers is a key strategy for enhancing their compatibility with other materials and for fine-tuning their bulk properties. researchgate.net The long dodecyl chain in the monomer imparts a hydrophobic character, while the polyether backbone resulting from polymerization is more hydrophilic. This amphiphilic nature can be further tailored through derivatization.

For instance, to improve compatibility with polar polymers or fillers, the hydrophilicity of the polymer can be increased. This can be achieved by introducing a higher density of polar functional groups, such as hydroxyls or carboxylates, through the methods described earlier. Conversely, to enhance compatibility with nonpolar materials, the hydrophobic character can be reinforced, for example, by reacting pendant hydroxyl groups with long-chain fatty acids to form esters.

The introduction of specific functional groups can also impart new properties. For example, grafting with poly(ethylene glycol) (PEG) chains can improve the biocompatibility of the material and reduce protein adsorption, which is crucial for biomedical applications. nih.gov The chemical grafting of PEGMA onto polymer surfaces has been shown to create non-fouling surfaces. nih.gov Similarly, introducing siloxane-containing groups can enhance surface properties, such as lowering the surface tension and improving release characteristics.

Theoretical and Computational Chemistry Studies on P Dodecylphenoxy Methyl Oxirane Systems

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions involving oxiranes. These calculations can map out potential energy surfaces, identify transition states, and determine the energetic feasibility of various reaction pathways. For oxirane systems, this includes the critical step of ring-opening, which is the foundation of their utility in polymerization and synthesis.

A study on the cleavage of the oxirane ring with acids established that the reactivity of different oxiranes is influenced by the electronic effects of their substituents. pleiades.online Semi-empirical quantum-chemical calculations proposed a hydroxycarbocation mechanism for the oxirane ring opening, which begins with the formation of unstable oxonium structures. pleiades.online

Density Functional Theory (DFT) for Epoxide Ring-Opening and Polymerization

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure of molecules and predicting their reactivity. It is particularly useful for investigating the mechanisms of epoxide ring-opening and subsequent polymerization.

DFT calculations can predict reaction barriers and energies for processes like the acid-catalyzed nucleophilic substitution reaction of epoxides. rsc.org For instance, studies on epoxide inhibitors for HIV-1 protease, using DFT methods (such as B3LYP, MPW1K, and M05-2X), predicted a concerted SN2 mechanism with reaction barriers around 15–21 kcal/mol and a significant negative reaction energy, indicating the irreversible nature of the inhibition. rsc.org These types of calculations can define structural data crucial for designing inhibitors and understanding reaction mechanisms. rsc.org

In the context of [(p-Dodecylphenoxy)methyl]oxirane, DFT could be employed to model its polymerization. The process would involve calculating the energetics of:

Initiation: The initial ring-opening of the epoxide, likely catalyzed by an acid or a base.

Propagation: The sequential addition of monomer units to the growing polymer chain.

Termination: The final step that concludes the polymerization process.

Computational studies on the ring-opening of various epoxides mediated by Frustrated Lewis Pairs (FLPs) have also utilized DFT to elucidate the reaction mechanism. researchgate.netnih.gov These studies found that the reaction proceeds through the activation of the epoxide by the Lewis acidic part of the FLP, followed by a nucleophilic attack from the phosphine (B1218219) of a second FLP molecule. researchgate.netnih.gov

Table 1: Calculated Activation Barriers for Epoxide Ring-Opening in Model Systems

This table presents data from DFT calculations on model epoxide systems, illustrating the type of energetic information that can be obtained. The values represent the energy barrier that must be overcome for the ring-opening reaction to occur.

System/ReactionComputational MethodCalculated Activation Barrier (ΔG‡)Reference
Epoxide Ring-Opening by HIV-1 Protease Active SiteDFT (B3LYP, MPW1K, M05-2X)~15–21 kcal/mol rsc.org
Ring-Opening of 2-phenyloxirane with FLPwB97X-D/6-31G(d,p)13.5 kcal/mol researchgate.net

Protonation Studies of Substituted Oxiranes

Protonation of the oxirane oxygen is a key step in acid-catalyzed ring-opening reactions. Quantum chemical studies can provide detailed information about the energetics and structure of the resulting protonated species (oxonium ions).

A kinetic and quantum-chemical investigation of phenyl glycidyl (B131873) ether, an analogue of this compound, revealed that differences in oxirane reactivity are linked to the electronic effects of substituents and the potential for protonation at the phenolic oxygen atom. pleiades.online The study proposed a mechanism involving the initial formation of unstable cis- and trans- oxonium structures following protonation. pleiades.online The presence of the electron-donating p-dodecylphenoxy group in this compound would be expected to influence the electron density on the ether and epoxide oxygens, thereby affecting the ease of protonation and subsequent ring-opening reactivity.

Molecular Dynamics Simulations for Intermolecular Interactions in Amphiphilic Architectures

This compound is an amphiphilic molecule, possessing a long, nonpolar (hydrophobic) dodecyl tail and a more polar (hydrophilic) phenoxymethyl (B101242) oxirane head. This dual nature dictates its behavior in solution, leading to self-assembly into complex structures. Molecular dynamics (MD) simulations are an ideal tool for studying these large-scale intermolecular interactions.

MD simulations can model the formation of micelles and their dynamic coexistence in solutions of amphiphilic molecules. researchgate.net By representing the amphiphilic molecules and solvent explicitly, these simulations can track the aggregation process, starting from a random configuration and evolving into organized structures like disk, cylindrical, or spherical micelles. researchgate.net The shape of these micelles can be sensitive to the balance of hydrophilic and hydrophobic interactions. researchgate.net

For a molecule like this compound, MD simulations could be used to:

Predict the critical micelle concentration (CMC).

Determine the most stable micellar shapes and sizes.

Study the dynamics of micelle formation, coalescence, and fragmentation. researchgate.net

Simulate the behavior of the molecule at interfaces, such as water/air, which is relevant for applications as surfactants or in coatings. nih.gov

Fully atomistic MD simulations of amphiphilic graft copolymers at a water/air interface have shown excellent agreement with experimental data, validating the power of this technique to predict interfacial structures. nih.gov

Modeling of Polymerization Kinetics and Microstructure Formation

The polymerization of this compound results in polymers with specific microstructures that determine their macroscopic properties. Kinetic modeling allows for the prediction of these properties by simulating the polymerization process under various reaction conditions.

Kinetic models for polymerization typically include mathematical descriptions of the fundamental reaction steps: catalyst activation, initiation, chain propagation, chain transfer, and termination. researchgate.net By solving these kinetic equations, it is possible to predict key polymer characteristics such as molecular weight, molecular weight distribution, and catalyst activity. researchgate.net Such models have been successfully applied to various polymerization systems, including ethylene (B1197577) and styrene. researchgate.netresearchgate.net

For the polymerization of this compound, kinetic modeling could be used to understand how factors like initiator concentration, monomer concentration, and temperature affect the final polymer architecture. Furthermore, thermo-oxidative degradation processes can be analyzed using kinetic models to understand the stability and degradation pathways of the resulting polymer resins. mdpi.com

Table 2: Key Steps in Polymerization Kinetic Models

This table outlines the fundamental steps that are typically included in kinetic models of polymerization processes. These models are used to predict the properties of the resulting polymer.

Kinetic StepDescriptionRelevance to this compound Polymerization
Catalyst ActivationThe process by which an inactive catalyst precursor is converted into an active species that can initiate polymerization.Essential for initiated polymerization to begin.
InitiationThe first step in forming a polymer chain, typically involving the ring-opening of the oxirane monomer to create a reactive center.Determines the number of growing polymer chains.
Chain PropagationThe sequential addition of monomer units to the active end of the growing polymer chain.Governs the growth rate and final molecular weight of the polymer.
Chain TransferA process where the active center is transferred to another molecule (e.g., monomer, solvent, or a chain transfer agent), terminating one chain and starting another.Controls the molecular weight of the polymer.
TerminationA reaction that deactivates the growing polymer chain, ending the polymerization process for that chain.Affects the overall polymerization rate and final polymer properties.

Advanced Research Applications and Materials Design Based on P Dodecylphenoxy Methyl Oxirane Polymers

Role in Epoxy Resin Systems and Composites

[(p-Dodecylphenoxy)methyl]oxirane, a monofunctional glycidyl (B131873) ether, serves as a significant modifying agent in epoxy resin systems. Its unique molecular structure, featuring a reactive oxirane (epoxy) group, a rigid phenoxy component, and a long, flexible dodecyl chain, allows it to be incorporated directly into the polymer backbone during the curing process. This integration imparts specific, desirable properties to the final thermoset material, influencing everything from processing viscosity to the mechanical and thermal characteristics of the cured composite. Primarily used as a reactive diluent, it plays a crucial role in enhancing the performance and processability of high-viscosity epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA). tripod.comyolatech.comjscholaronline.org

Formation of Interpenetrating Polymer Networks (IPNs)

An Interpenetrating Polymer Network (IPN) is a polymer blend comprising two or more distinct polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other. nih.gov These networks are held together by permanent entanglements. wikipedia.org An epoxy system modified with this compound can serve as the first network in the formation of a sequential or simultaneous IPN, leading to advanced materials with synergistic properties.

In a sequential IPN , the first network is formed by curing the modified epoxy resin. This would involve mixing the DGEBA base resin, this compound, and an appropriate curing agent (e.g., a polyamine) and allowing it to fully crosslink. This initial network is then swollen with the monomer of the second polymer system (e.g., an acrylate or urethane precursor) along with its initiator. The second monomer is then polymerized and crosslinked in situ, creating a second network that is physically entangled with the first epoxy network. nih.gov

The presence of the this compound modifier within the first network would influence the final IPN in several ways:

Morphology Control: The flexible dodecylphenoxy side chains could increase the miscibility between the epoxy network and the second polymer, potentially leading to a more finely interpenetrated morphology and optical clarity.

Property Modification: The modifier would lower the Tg and increase the flexibility of the epoxy component of the IPN. This could be used to create materials that combine the stiffness of one network with the damping or toughening properties of the modified epoxy network.

In a simultaneous IPN (SIN) , the monomers and curing agents for both networks are mixed together and cured at the same time by independent, non-interfering reaction mechanisms (e.g., amine-epoxy addition and free-radical polymerization of an acrylate). nycu.edu.tw Kinetic studies of such systems show that the simultaneous growth of the two networks provides a sterically hindered environment for both reactions. nycu.edu.tw This mutual entanglement can lead to a lower reaction rate and higher activation energy for both networks compared to their individual curing processes. nycu.edu.tw The inclusion of this compound would again be expected to plasticize the epoxy phase, affecting the final balance of properties in the SIN.

The table below outlines the components for a hypothetical sequential IPN where the first network is a modified epoxy system.

Component RoleNetwork 1 (Epoxy System)Network 2 (Acrylate System)
Base Monomer/ResinDiglycidyl ether of bisphenol A (DGEBA)Poly(ethylene glycol) diacrylate (PEGDA)
ModifierThis compound-
Curing Agent/CrosslinkerAmine Hardener (e.g., Triethylenetetramine)-
Initiator-Free-Radical Initiator (e.g., Benzoyl peroxide)

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